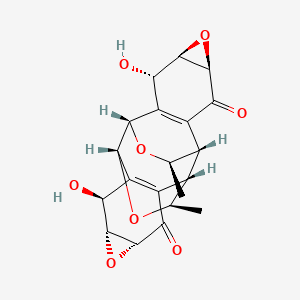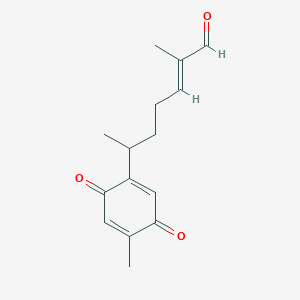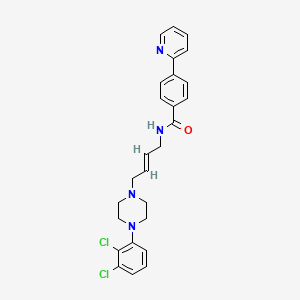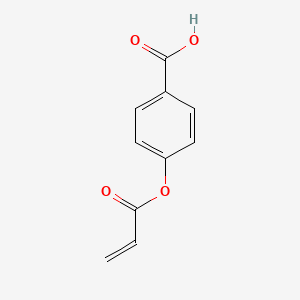
4-Acryloyloxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acryloyloxybenzoic acid: is an organic compound with the molecular formula C10H8O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with an acryloyloxy group. This compound is of significant interest in the field of polymer chemistry due to its ability to form liquid crystalline polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Solution Polymerization: 4-Acryloyloxybenzoic acid can be synthesized through solution polymerization.
Bulk Melt Polymerization: Another method involves bulk melt polymerization, where the monomer is melted and polymerized in the presence of a catalyst.
Industrial Production Methods: Industrial production of p-acryloyloxybenzoic acid typically involves large-scale polymerization processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-Acryloyloxybenzoic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the acryloyloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Products typically include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Substitution: Products vary widely depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : 4-Acryloyloxybenzoic acid is used in the synthesis of liquid crystalline polymers, which have applications in display technologies and advanced materials .
Biology: : The compound is studied for its potential antimicrobial properties, making it a candidate for use in medical and pharmaceutical applications .
Medicine: : Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable polymers that can encapsulate therapeutic agents .
Wirkmechanismus
The mechanism of action of p-acryloyloxybenzoic acid involves its ability to form stable polymers through polymerization reactions. These polymers can interact with various molecular targets, including microbial cell walls, leading to antimicrobial effects . The compound’s ability to form liquid crystalline structures also plays a role in its applications in display technologies and advanced materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Acryloyloxybenzoyl chloride: Similar in structure but with a chloride group instead of a carboxyl group.
p-Hydroxybenzoic acid: Lacks the acryloyloxy group but shares the benzoic acid core structure.
Uniqueness
Eigenschaften
CAS-Nummer |
41514-45-8 |
|---|---|
Molekularformel |
C10H8O4 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
4-prop-2-enoyloxybenzoic acid |
InChI |
InChI=1S/C10H8O4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2,(H,12,13) |
InChI-Schlüssel |
RZZZQPNSNIVWAU-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OC1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
C=CC(=O)OC1=CC=C(C=C1)C(=O)O |
Synonyme |
p-acryloyloxybenzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


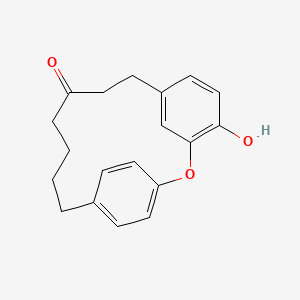
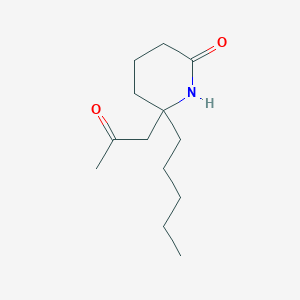
![methyl N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1250202.png)
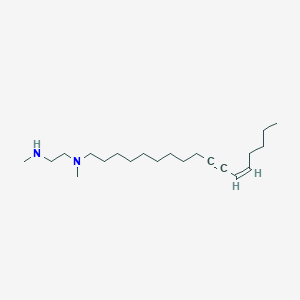
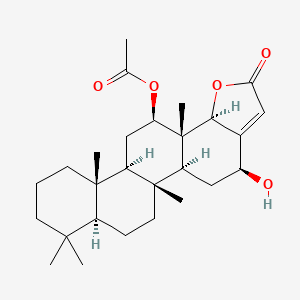
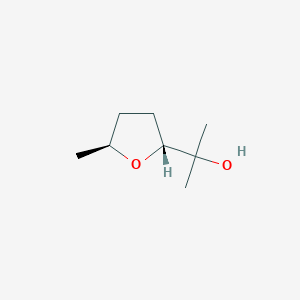
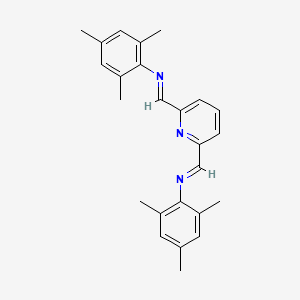
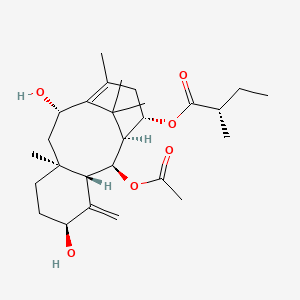
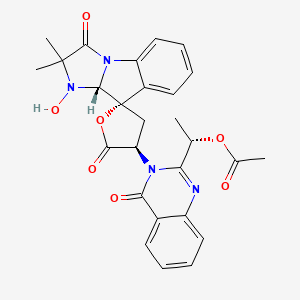
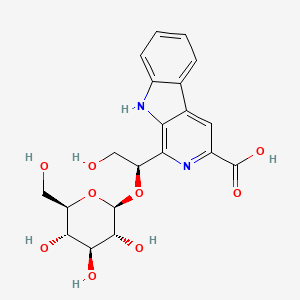
![methyl (2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1250216.png)
